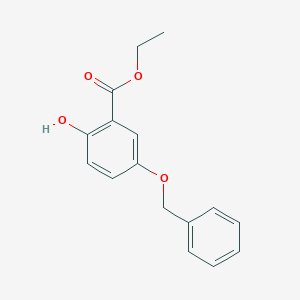

Ethyl 5-benzyloxy-2-hydroxybenzoate

Übersicht

Beschreibung

Ethyl 5-benzyloxy-2-hydroxybenzoate, also known as 2-hydroxy-5-(phenylmethoxy)benzoic acid ethyl ester, is an organic compound with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 5-benzyloxy-2-hydroxybenzoate can be synthesized through a multi-step process involving the esterification of 5-benzyloxy-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form ethyl 5-benzyloxy-2-hydroxybenzyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyloxy group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-benzyloxy-2-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. It is employed in:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential lead compound in drug discovery for its bioactive properties.

Industry: In the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 5-benzyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group at the ortho position also plays a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but lacks the benzyloxy group.

Methyl 5-benzyloxy-2-hydroxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 4-hydroxybenzoate (Ethyl paraben): Similar ester functionality but with a hydroxyl group at the para position.

Uniqueness: this compound is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group enhances lipophilicity and membrane permeability, while the hydroxyl group provides sites for hydrogen bonding and electrostatic interactions .

Biologische Aktivität

Ethyl 5-benzyloxy-2-hydroxybenzoate (EBHB) is a synthetic organic compound with a molecular formula of . It features a benzyloxy group at the 5-position and a hydroxy group at the 2-position of the benzoate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The chemical structure of EBHB contributes to its biological activity. The benzyloxy group enhances lipophilicity, which can facilitate membrane penetration and interaction with lipid bilayers, while the hydroxy group is crucial for hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This dual functionality may lead to inhibition or modulation of specific molecular targets, making EBHB a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that compounds similar to EBHB exhibit enzyme inhibitory properties. For instance, studies on derivatives of hydroxybenzoates have shown their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. In silico studies suggest that EBHB could also interact with COX-2 receptors, potentially leading to anti-inflammatory effects .

Antifungal Activity

EBHB's structural analogs have been tested for antifungal properties. A related study demonstrated that compounds with benzyloxy substitutions exhibited significant activity against Candida glabrata, indicating that EBHB may possess similar antifungal capabilities .

Synthesis and Testing

A notable study synthesized various derivatives of hydroxybenzoates, including EBHB, and assessed their biological activities. The compounds were evaluated for their ability to inhibit specific enzymes and their cytotoxic effects on various cell lines. Results indicated that certain derivatives showed promising activity against cancer cell lines, suggesting potential applications in oncology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of EBHB has yet to be extensively studied; however, computational models predict favorable bioavailability and low toxicity based on structural similarities with other bioactive compounds. These findings support the potential for EBHB in therapeutic applications .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of EBHB, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-amino-5-hydroxybenzoate | Contains an amino group instead of a benzyloxy group | Used in herbicide synthesis |

| **Phenolic Esters | General class including various substituents | Broad applications in pharmaceuticals |

| **Benzyl Salicylate | Similar aromatic structure but different functional groups | Commonly used as a fragrance and UV filter |

| This compound | Hydroxy and benzyloxy functionalities | Potential anti-inflammatory and antifungal activity |

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore the full therapeutic potential of EBHB. Future studies should focus on:

- In vitro and in vivo testing : Comprehensive biological assays to evaluate efficacy against various diseases.

- Mechanistic studies : Detailed investigations into the molecular interactions between EBHB and its biological targets.

- Toxicological assessments : Evaluating safety profiles through systematic toxicity testing.

Eigenschaften

IUPAC Name |

ethyl 2-hydroxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKPDFDFYRUHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.